Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is used primarily for research purposes and is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom .
Vorbereitungsmethoden
The synthesis of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spiro compounds such as:
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: This compound has a similar spiro structure but differs in its functional groups and stereochemistry.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another stereoisomer with different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C12H20O3 |
---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-12(7-9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
HDTNXHNMXBIMSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1C)C(O2)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.